

An In-depth Technical Guide to Piperonylnitrile (CAS: 4421-09-4)

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Compound of Interest

Compound Name: Piperonylnitrile

Cat. No.: B116396

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Abstract

Piperonylnitrile, also known as 3,4-(Methylenedioxy)benzonitrile, is a versatile organic compound with the chemical formula $C_8H_5NO_2$. Identified by its CAS number 4421-09-4, this white to beige crystalline solid has garnered significant interest across various scientific disciplines. Its unique structure, featuring a benzodioxole ring system, imparts a range of biological and chemical properties. This technical guide provides a comprehensive overview of **piperonylnitrile**, including its physicochemical properties, synthesis methodologies, spectroscopic data, and notable applications in the pharmaceutical and agricultural sectors. Detailed experimental protocols for its synthesis and proposed assays for evaluating its biological activity are presented to facilitate further research and development.

Chemical and Physical Properties

Piperonylnitrile is a stable compound under standard conditions.^{[1][2]} Its key physical and chemical properties are summarized in the table below, providing a valuable resource for laboratory and industrial applications.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₅ NO ₂	[3][4][5][6]
Molecular Weight	147.13 g/mol	[3][4][5]
Appearance	White to beige crystalline powder or needles	[3][7][8][9]
Melting Point	91-95 °C	[3][7][10]
Boiling Point	267.22 °C (estimate)	[3][8]
Density	1.3067 g/cm ³ (estimate)	[3][8]
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol	[3][8]
Flash Point	115.4 °C	[3][8]
Refractive Index	1.5510 (estimate)	[3][8]
Vapor Pressure	0.0146 mmHg at 25°C	[3][8]

Synthesis of Piperonylnitrile

Piperonylnitrile can be synthesized from piperonal (heliotropin) through various methods. Two detailed experimental protocols are provided below.

Experimental Protocol: One-Pot Synthesis from Piperonal

This method describes a direct, one-pot reaction to produce **piperonylnitrile** from piperonal.

Materials:

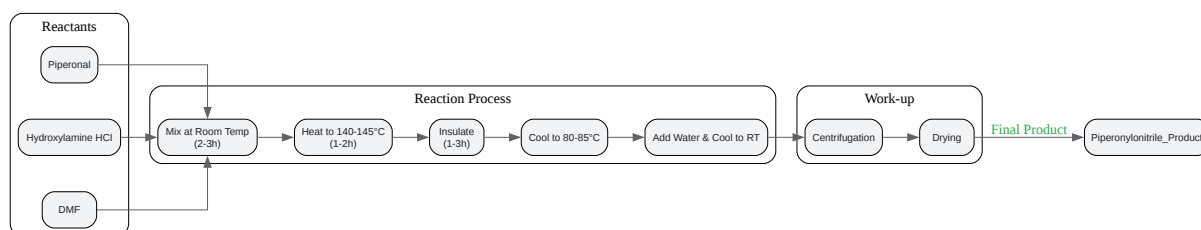
- Piperonal (Heliotropin)
- Dimethylformamide (DMF)
- Hydroxylamine hydrochloride

- Water
- Reaction kettle with stirring and temperature control
- Centrifuge
- Drying oven

Procedure:

- Charge the reaction kettle with piperonal, dimethylformamide, and hydroxylamine hydrochloride.
- Stir the mixture at room temperature for 2-3 hours.
- After the initial stirring, heat the reaction mixture to 140-145 °C and maintain this temperature for 1-2 hours to facilitate the synthesis reaction.
- Following the reaction, hold the temperature for an additional 1-3 hours for insulation.
- Cool the mixture to 80-85 °C.
- Add water to the reaction mixture and continue to cool to room temperature.
- Separate the resulting solid product by centrifugation.
- Dry the collected solid in a drying oven to obtain the final **piperonylnitrile** product.

Logical Workflow for **Piperonylnitrile** Synthesis



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Caption: Workflow for the one-pot synthesis of **piperonylnitrile**.

Spectroscopic Data

The structural elucidation of **piperonylnitrile** is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.21	d	1H	Ar-H
7.03	d	1H	Ar-H
6.87	s	1H	Ar-H
6.08	s	2H	O-CH ₂ -O

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
151.2	Ar-C
147.8	Ar-C
128.5	Ar-CH
119.2	C≡N
111.9	Ar-CH
108.9	Ar-CH
104.5	Ar-C
102.3	O-CH ₂ -O

FT-IR Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2220	Strong	C≡N Stretch
~1600, ~1480, ~1440	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	Asymmetric C-O-C Stretch
~1040	Strong	Symmetric C-O-C Stretch
~930	Strong	O-CH ₂ -O Bend

Mass Spectrometry

m/z	Interpretation
147	[M] ⁺ (Molecular Ion)
118	[M - CHO] ⁺
89	[M - CHO - CHO] ⁺
62	[C ₄ H ₂ O] ⁺

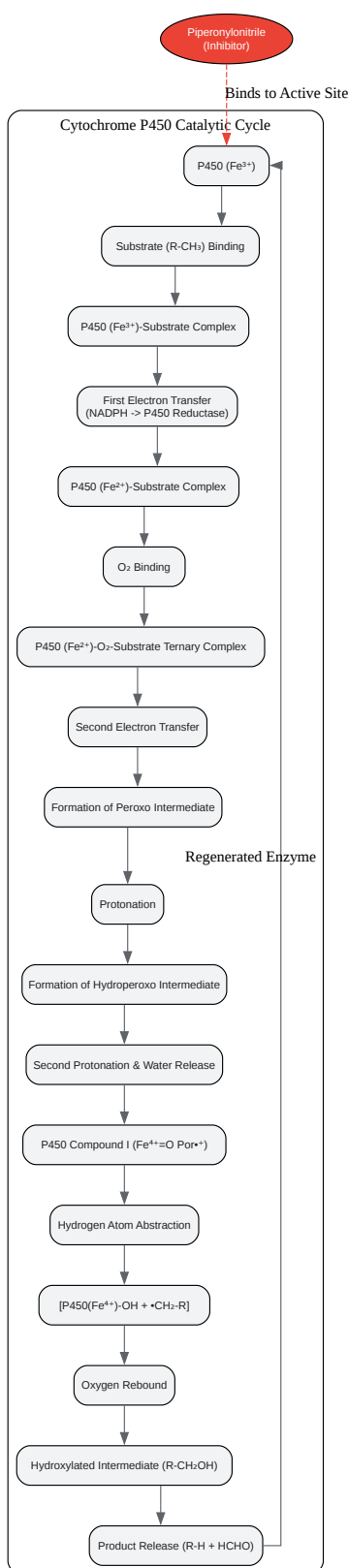
Applications in Research and Drug Development

Piperonylnitrile has demonstrated several biological activities that make it a compound of interest for researchers in drug development and other scientific fields.

Inhibition of Cytochrome P450 Enzymes

Piperonylnitrile has been identified as an inhibitor of nasal P450-dependent N-demethylase in rabbits.[8][9] This inhibitory action on cytochrome P450 enzymes, a superfamily of enzymes crucial for drug metabolism, suggests its potential use in modulating the pharmacokinetics of various drugs.

Proposed Signaling Pathway for P450-Dependent N-Demethylation



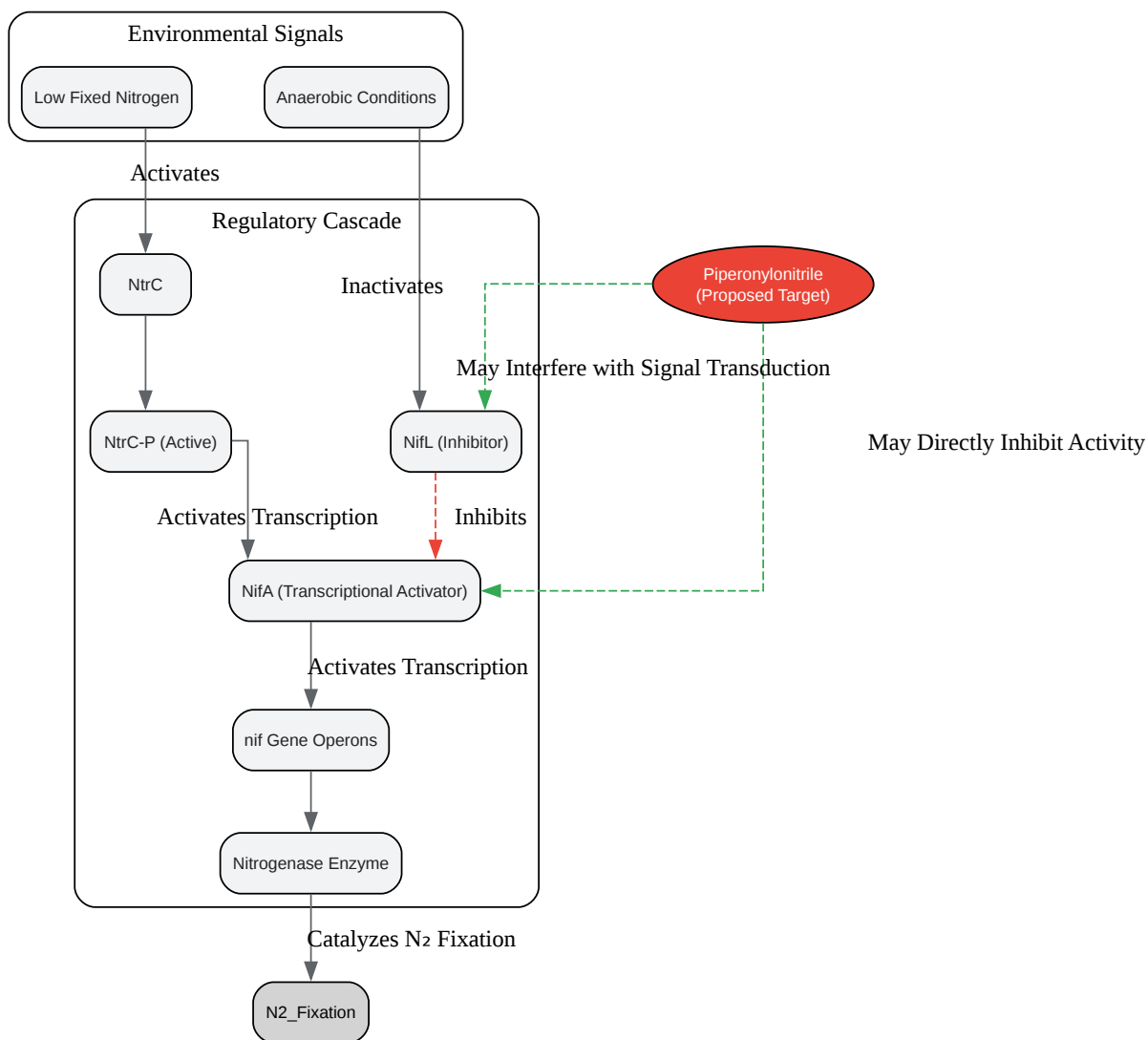
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Caption: Generalized pathway of cytochrome P450-mediated N-demethylation and the inhibitory role of **piperonylnitrile**.

Antimicrobial Activity

Piperonylnitrile has been reported to alter the growth of Nif^+ and Nif^- strains of *Klebsiella pneumoniae*.^{[8][9]} This bacterium is a significant pathogen, and the nitrogen fixation (*nif*) genes are crucial for its survival in nitrogen-limited environments. The ability of **piperonylnitrile** to interfere with this process suggests its potential as a novel antimicrobial agent.

Proposed Regulatory Pathway of Nitrogen Fixation in *Klebsiella pneumoniae*



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Caption: Simplified regulatory pathway of nitrogen fixation in *K. pneumoniae* and potential points of interference by **piperonylnitrile**.

Experimental Protocols for Biological Activity

To further investigate the biological activities of **piperonylnitrile**, the following experimental protocols are proposed.

Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of **piperonylnitrile** on a specific cytochrome P450 isoform (e.g., CYP3A4) using a fluorescent probe substrate.

Materials:

- Human liver microsomes (HLMs) or recombinant human CYP enzymes
- **Piperonylnitrile** (test inhibitor)
- Known specific CYP inhibitor (positive control, e.g., ketoconazole for CYP3A4)
- CYP-specific fluorescent probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin for CYP3A4)
- NADPH regenerating system
- Potassium phosphate buffer (pH 7.4)
- 96-well microplate (black, clear bottom)
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of **piperonylnitrile** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add potassium phosphate buffer, human liver microsomes, and the fluorescent probe substrate.

- Add varying concentrations of **piperonylnitrile** to the wells. Include wells with the positive control inhibitor and a vehicle control (solvent only).
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the NADPH regenerating system to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
- Read the fluorescence of the formed metabolite using a microplate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each concentration of **piperonylnitrile** relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the **piperonylnitrile** concentration and fitting the data to a dose-response curve.

Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a method to determine the antibacterial activity of **piperonylnitrile** against *Klebsiella pneumoniae*.

Materials:

- *Klebsiella pneumoniae* culture (e.g., ATCC 13883)
- Nutrient agar plates
- Nutrient broth
- **Piperonylnitrile**
- Sterile cork borer

- Sterile swabs
- Dimethyl sulfoxide (DMSO) as a solvent
- Positive control antibiotic (e.g., ciprofloxacin)
- Incubator

Procedure:

- Prepare a standardized inoculum of *Klebsiella pneumoniae* in sterile nutrient broth to a turbidity equivalent to a 0.5 McFarland standard.
- Using a sterile swab, uniformly streak the bacterial inoculum over the entire surface of a nutrient agar plate to create a lawn.
- Allow the plate to dry for a few minutes.
- Using a sterile cork borer, create wells of a uniform diameter (e.g., 6 mm) in the agar.
- Prepare different concentrations of **piperonylnitrile** in DMSO.
- Add a fixed volume (e.g., 100 μ L) of each **piperonylnitrile** concentration into separate wells.
- Add the positive control antibiotic to one well and DMSO (negative control) to another.
- Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.
- Incubate the plates at 37°C for 18-24 hours.
- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Safety and Handling

Piperonylnitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.^{[1][2]} Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab

coat, should be worn when handling this compound.[2][11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[1][2][11] In case of contact with eyes or skin, flush immediately with plenty of water.[11] Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2][11]

Conclusion

Piperonylnitrile (CAS 4421-09-4) is a compound with significant potential in various research and development areas, particularly in the pharmaceutical and agricultural industries. Its demonstrated ability to inhibit cytochrome P450 enzymes and affect the growth of pathogenic bacteria warrants further investigation. This technical guide provides a foundational resource for scientists, offering detailed information on its properties, synthesis, and methods for evaluating its biological activities. The provided protocols and diagrams are intended to facilitate the design of future studies aimed at fully elucidating the therapeutic and practical applications of this versatile molecule.

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